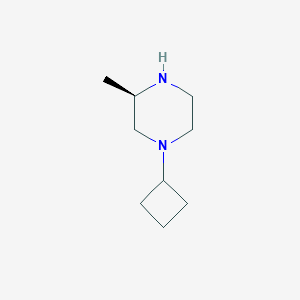

(R)-1-Cyclobutyl-3-methylpiperazine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H18N2 |

|---|---|

Molekulargewicht |

154.25 g/mol |

IUPAC-Name |

(3R)-1-cyclobutyl-3-methylpiperazine |

InChI |

InChI=1S/C9H18N2/c1-8-7-11(6-5-10-8)9-3-2-4-9/h8-10H,2-7H2,1H3/t8-/m1/s1 |

InChI-Schlüssel |

NKLGCRIHUWGUGL-MRVPVSSYSA-N |

Isomerische SMILES |

C[C@@H]1CN(CCN1)C2CCC2 |

Kanonische SMILES |

CC1CN(CCN1)C2CCC2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-1-Cyclobutyl-3-methylpiperazine: A Privileged Scaffold in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Cyclobutyl-3-methylpiperazine (CAS Number: 1327162-37-7) is a chiral heterocyclic compound that has garnered interest within the field of medicinal chemistry. Its structure, incorporating both a cyclobutane ring and a substituted piperazine moiety, positions it as a valuable building block for the synthesis of novel therapeutic agents. The piperazine scaffold is a well-established pharmacophore found in a multitude of approved drugs, lauded for its ability to modulate physicochemical properties and interact with various biological targets.[1][2][3] The introduction of a cyclobutyl group offers a unique three-dimensional profile that can enhance metabolic stability and provide novel structural motifs for drug design. This technical guide provides a comprehensive overview of (R)-1-Cyclobutyl-3-methylpiperazine, including its chemical properties, a plausible synthetic route, potential pharmacological applications, and proposed methodologies for its analytical characterization.

Physicochemical Properties and Structural Elucidation

| Property | Predicted Value/Information | Source |

| CAS Number | 1327162-37-7 | N/A |

| Molecular Formula | C₉H₁₈N₂ | N/A |

| Molecular Weight | 154.25 g/mol | N/A |

| Appearance | Likely a solid, often as a dihydrochloride salt | N/A |

| Chirality | (R)-enantiomer | N/A |

| Synonyms | (R)-1-Cyclobutyl-3-methylpiperazine dihydrochloride | N/A |

Synthesis of (R)-1-Cyclobutyl-3-methylpiperazine: A Proposed Enantioselective Route

A specific, detailed synthesis of (R)-1-Cyclobutyl-3-methylpiperazine is not extensively documented in publicly accessible literature. However, based on established methods for the synthesis of chiral and N-alkylated piperazines, a plausible and efficient synthetic pathway can be proposed.[4] This proposed route leverages a chiral starting material to ensure the desired stereochemistry at the C-3 position and employs a reductive amination for the introduction of the cyclobutyl group.

The proposed synthesis commences with the commercially available (R)-1-Boc-3-methylpiperazine. The tert-butoxycarbonyl (Boc) group serves as a protecting group for one of the piperazine nitrogens, allowing for selective alkylation of the other. The cyclobutyl moiety is then introduced via reductive amination with cyclobutanone. Finally, deprotection of the Boc group yields the target compound.

Experimental Protocol: Proposed Synthesis of (R)-1-Cyclobutyl-3-methylpiperazine

Step 1: Reductive Amination of (R)-1-Boc-3-methylpiperazine

-

To a solution of (R)-1-Boc-3-methylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclobutanone (1.2 eq).

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise at room temperature. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of iminium ions formed in situ and is tolerant of a wide range of functional groups.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (R)-1-Boc-4-cyclobutyl-3-methylpiperazine.

Step 2: Deprotection of the Boc Group

-

Dissolve the purified (R)-1-Boc-4-cyclobutyl-3-methylpiperazine from the previous step in a suitable solvent such as DCM or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

If the hydrochloride salt is desired, the residue can be triturated with diethyl ether to yield a solid, which can then be collected by filtration and dried under vacuum.

Caption: Potential mechanism of action via Btk inhibition.

Analytical Characterization

The unambiguous identification and purity assessment of (R)-1-Cyclobutyl-3-methylpiperazine require a combination of spectroscopic and chromatographic techniques.

Predicted Spectroscopic Data:

| Technique | Predicted Key Signals |

| ¹H NMR | - Multiplets in the aliphatic region corresponding to the piperazine and cyclobutane ring protons. - A distinct signal for the methyl group protons. - A broad singlet for the N-H proton. |

| ¹³C NMR | - Signals in the aliphatic region for the carbons of the piperazine and cyclobutane rings. - A signal for the methyl carbon. |

| IR Spectroscopy | - N-H stretching vibration (around 3300-3500 cm⁻¹). - C-H stretching vibrations of the alkyl groups (around 2850-3000 cm⁻¹). - N-H bending vibration (around 1590-1650 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the free base (154.25 g/mol ). - Characteristic fragmentation patterns resulting from the loss of methyl and cyclobutyl groups. |

Chromatographic Analysis:

Due to the chiral nature of the molecule, enantiomeric purity is a critical quality attribute. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the recommended method for separating and quantifying the enantiomers.

Experimental Protocol: Chiral HPLC Analysis

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, or IC).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine or ethylenediamine) to improve peak shape.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore.

-

Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the sample and determine the retention times of the two enantiomers. Calculate the enantiomeric excess (% ee) based on the peak areas.

Safety and Handling

(R)-1-Cyclobutyl-3-methylpiperazine dihydrochloride is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

(R)-1-Cyclobutyl-3-methylpiperazine represents a promising and versatile chemical entity for drug discovery and development. Its unique combination of a chiral piperazine core and a cyclobutyl substituent provides a foundation for creating novel molecules with potentially enhanced pharmacological and pharmacokinetic properties. The proposed synthetic and analytical methodologies outlined in this guide offer a framework for researchers to explore the full potential of this compound in the pursuit of new and effective therapies. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic utility.

References

- Alkylated piperazine compounds. US20130116245A1.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Biological Activities of Piperazine Deriv

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- The medicinal chemistry of piperazines: A review. PubMed.

- Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine deriv

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

- Synthesis, anticancer and antituberculosis studies for [1-(4-chlorophenyl) cyclopropyl] (piperazine-yl) methanone derivates.

- ^ Y-47%. Googleapis.com.

- United States P

- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)

- (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811. PubChem.

- PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.

- A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species.

- (S)-1-Boc-3-methylpiperazine = 98 147081-29-6. Sigma-Aldrich.

Sources

An In-depth Technical Guide to (R)-1-Cyclobutyl-3-methylpiperazine Dihydrochloride: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of (R)-1-Cyclobutyl-3-methylpiperazine dihydrochloride, a chiral substituted piperazine derivative. Piperazine and its analogs are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and neuroactive properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, physicochemical properties, analytical characterization, and potential pharmacological relevance of this specific molecule.

Chemical Identity and Physicochemical Properties

(R)-1-Cyclobutyl-3-methylpiperazine dihydrochloride is a chiral organic compound. The presence of a cyclobutyl group on one nitrogen and a methyl group on the piperazine ring, combined with its stereochemistry, suggests a molecule designed for specific biological interactions. The dihydrochloride salt form is typically employed to enhance solubility and stability.[2]

Table 1: Physicochemical Properties of (R)-1-Cyclobutyl-3-methylpiperazine Dihydrochloride and Related Piperazine Salts

| Property | (R)-1-Cyclobutyl-3-methylpiperazine Dihydrochloride | General Piperazine | General Piperazine Dihydrochloride |

| Molecular Formula | C₉H₂₀Cl₂N₂ | C₄H₁₀N₂ | C₄H₁₂Cl₂N₂ |

| Molecular Weight | 227.18 g/mol | 86.14 g/mol | 159.06 g/mol |

| Appearance | White to off-white solid (predicted) | White crystalline solid | White crystalline solid |

| Melting Point | Not reported | 106-110 °C | Decomposes >300 °C |

| Solubility | Expected to be soluble in water | Freely soluble in water | Soluble in water |

| pKa | Not reported (expected to have two pKa values) | pKa1 ≈ 5.68, pKa2 ≈ 9.82 | Not applicable |

Rationale for the Dihydrochloride Salt Form

Piperazine is a diprotic base, meaning it has two nitrogen atoms that can accept a proton. Forming a dihydrochloride salt by treating the free base with two equivalents of hydrochloric acid offers several advantages in a pharmaceutical context:

-

Enhanced Aqueous Solubility: The salt form is significantly more soluble in aqueous media compared to the free base, which is crucial for in vitro biological assays and for developing parenteral formulations.

-

Improved Stability: Hydrochloride salts of amines are generally more stable and less prone to degradation than their free base counterparts, leading to a longer shelf life.[2]

-

Crystalline Solid: Dihydrochloride salts are typically crystalline solids, which are easier to handle, purify, and characterize than the often oily or low-melting-point free bases.

Synthesis and Purification

Proposed Synthetic Pathway

A logical approach would be to utilize a chiral starting material such as (R)-2-methylpiperazine. The synthesis can be conceptualized in the following steps:

-

N-Alkylation of (R)-2-methylpiperazine: The monosubstitution of the piperazine ring can be achieved by reacting (R)-2-methylpiperazine with a cyclobutylating agent, such as cyclobutyl bromide or cyclobutanone via reductive amination. To control for the common issue of disubstitution, one of the nitrogen atoms of the piperazine can be temporarily protected with a suitable protecting group (e.g., Boc).

-

Deprotection (if applicable): If a protecting group strategy is employed, the protecting group is removed under appropriate conditions.

-

Salt Formation: The resulting (R)-1-Cyclobutyl-3-methylpiperazine free base is then treated with two equivalents of hydrochloric acid (e.g., as a solution in an organic solvent like isopropanol or ether) to precipitate the desired dihydrochloride salt.

Experimental Protocol: Synthesis of (R)-1-Cyclobutyl-3-methylpiperazine Dihydrochloride (Hypothetical)

Step 1: N-Boc Protection of (R)-2-methylpiperazine

-

Dissolve (R)-2-methylpiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-(R)-2-methylpiperazine.

Step 2: N-Alkylation with Cyclobutanone

-

Dissolve N-Boc-(R)-2-methylpiperazine (1.0 eq) and cyclobutanone (1.2 eq) in a suitable solvent such as dichloroethane (DCE).

-

Add sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to yield 1-Cyclobutyl-4-Boc-(R)-2-methylpiperazine.

Step 3: Boc Deprotection

-

Dissolve the purified product from Step 2 in DCM.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane at 0 °C.

-

Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

Step 4: Dihydrochloride Salt Formation

-

Dissolve the crude free base from Step 3 in a minimal amount of a suitable solvent like isopropanol.

-

Add a solution of HCl in isopropanol (2.2 equivalents) dropwise with stirring.

-

The dihydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold isopropanol and then ether, and dry under vacuum.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized (R)-1-Cyclobutyl-3-methylpiperazine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperazine ring, the cyclobutyl ring, and the methyl group. The integration of these signals should correspond to the number of protons in each environment. The chemical shifts of the piperazine protons will be influenced by the presence of the two substituents and protonation of the nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Signals corresponding to the carbons of the piperazine ring, the cyclobutyl ring, and the methyl group are expected.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For (R)-1-Cyclobutyl-3-methylpiperazine dihydrochloride, electrospray ionization (ESI) in positive ion mode would be a suitable technique. The expected molecular ion peak would correspond to the free base [M+H]⁺.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of the compound can be assessed using reversed-phase HPLC. As piperazine derivatives often lack a strong chromophore, derivatization with a UV-active agent or the use of a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) may be necessary for sensitive detection.

Biological Activity and Pharmacological Profile

While the specific biological activity of (R)-1-Cyclobutyl-3-methylpiperazine dihydrochloride has not been reported in publicly available literature, the piperazine scaffold is a well-established pharmacophore in a multitude of therapeutic areas.[4] The structural features of this particular molecule, namely the N-cyclobutyl and 3-methyl substitutions, can provide clues to its potential pharmacological profile.

Insights from Structurally Related Compounds

-

N-Cyclobutylpiperazines: The N-cyclobutyl moiety has been incorporated into various biologically active molecules to modulate their pharmacokinetic and pharmacodynamic properties. In some instances, the cyclobutyl group has been shown to enhance binding affinity to the target protein.[5]

-

3-Methylpiperazine Derivatives: The introduction of a methyl group on the piperazine ring can influence the molecule's conformation and its interaction with biological targets. Chiral 3-methylpiperazine derivatives have been explored as key intermediates in the synthesis of various pharmacologically active compounds, including opioid receptor antagonists.[6]

Potential Therapeutic Applications

Given the diverse activities of substituted piperazines, (R)-1-Cyclobutyl-3-methylpiperazine dihydrochloride could potentially exhibit activity in one or more of the following areas:

-

Central Nervous System (CNS) Disorders: Many piperazine derivatives act on neurotransmitter receptors, such as serotonin and dopamine receptors, and are used as antipsychotics, antidepressants, and anxiolytics.[7]

-

Oncology: The piperazine ring is a common feature in many kinase inhibitors used in cancer therapy.[1]

-

Infectious Diseases: Substituted piperazines have shown promise as antibacterial, antifungal, and antiparasitic agents.

It is imperative that the biological activity of (R)-1-Cyclobutyl-3-methylpiperazine dihydrochloride be determined through in vitro and in vivo screening to elucidate its specific mechanism of action and therapeutic potential.

Experimental Protocols for Physicochemical Characterization

Determination of Melting Point

Apparatus: Capillary melting point apparatus.

Procedure:

-

Ensure the sample of (R)-1-Cyclobutyl-3-methylpiperazine dihydrochloride is thoroughly dried.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a rate of approximately 10-20 °C/minute for a rapid preliminary determination.

-

Allow the apparatus to cool.

-

For an accurate determination, repeat with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/minute.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample is molten. This range is the melting point.

Determination of Aqueous Solubility (Shake-Flask Method)

Procedure:

-

Add an excess amount of (R)-1-Cyclobutyl-3-methylpiperazine dihydrochloride to a known volume of deionized water in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm filter.

-

Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC with an appropriate detector.

-

Calculate the solubility in mg/mL or mol/L.

Safety and Handling

(R)-1-Cyclobutyl-3-methylpiperazine dihydrochloride should be handled with appropriate safety precautions in a laboratory setting. Based on safety data for similar piperazine derivatives, it may cause skin and eye irritation. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood.

Conclusion

(R)-1-Cyclobutyl-3-methylpiperazine dihydrochloride is a chiral piperazine derivative with potential for biological activity. This guide has outlined its chemical properties, a plausible synthetic route, and methods for its characterization. While its specific pharmacological profile remains to be elucidated, the well-established importance of the piperazine scaffold in medicinal chemistry suggests that this compound could be a valuable tool for researchers in drug discovery and development. Further investigation into its biological effects is warranted to uncover its therapeutic potential.

References

-

Synthesis and Structure–Activity relationship of 1-(5-isoquinolinesulfonyl)piperazine analogues as inhibitors of Mycobacterium tuberculosis IMPDH. (n.d.). ScienceDirect. Retrieved February 12, 2026, from [Link]

-

Substituted Piperazines as Novel Potential Radioprotective Agents. (2020). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). PubMed. Retrieved February 12, 2026, from [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. Retrieved February 12, 2026, from [Link]

-

Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. (2011). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Some FDA‐approved piperazine‐containing drugs. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Current awareness of piperazines: pharmacology and toxicology. (2012). Semantic Scholar. Retrieved February 12, 2026, from [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved February 12, 2026, from [Link]

-

Synthesis and Structure–Activity relationship of 1-(5-isoquinolinesulfonyl)piperazine analogues as inhibitors of Mycobacterium tuberculosis IMPDH. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. (2020). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

The medicinal chemistry of piperazines: A review. (2024). PubMed. Retrieved February 12, 2026, from [Link]

Sources

- 1. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijrrjournal.com [ijrrjournal.com]

Technical Guide: Differentiating (R) and (S)-1-Cyclobutyl-3-methylpiperazine

Executive Summary

1-Cyclobutyl-3-methylpiperazine is a critical chiral building block (synthon) used extensively in the discovery of Central Nervous System (CNS) agents, particularly antagonists for the Histamine H3 receptor and ligands for the Sigma-1 receptor .

The distinction between the (R)- and (S)- enantiomers is not merely optical; it represents a fundamental divergence in biological activity and synthetic origin. In drug design, the C3-methyl group acts as a "conformational anchor," dictating the spatial orientation of the piperazine ring within a receptor binding pocket. Using the wrong enantiomer can lead to a >100-fold loss in potency or unexpected off-target toxicity.

This guide details the structural, synthetic, and analytical differences between these two enantiomers, providing researchers with a self-validating framework for their identification and use.

Molecular Architecture & Identity

The core difference lies in the stereochemistry at the C3 position of the piperazine ring. While both share the same connectivity, their three-dimensional arrangement differs, affecting how they interact with chiral biological environments (proteins/enzymes).

Structural Comparison

| Feature | (R)-1-Cyclobutyl-3-methylpiperazine | (S)-1-Cyclobutyl-3-methylpiperazine |

| CAS Number (Dihydrochloride) | 1327162-37-7 | 1384268-77-2 |

| Stereocenter | C3 (Carbon 3 of piperazine) | C3 (Carbon 3 of piperazine) |

| Precursor | (R)-2-Methylpiperazine | (S)-2-Methylpiperazine |

| Methyl Orientation (Chair) | Equatorial (Preferred) | Equatorial (Preferred) |

| Vector Projection | Methyl projects away from N1-lone pair vector in specific conformers. | Methyl projects towards specific residues in the binding pocket relative to (R). |

The Nomenclature Logic (Critical)

Confusion often arises regarding the numbering. The starting material is 2-methylpiperazine .[1] However, upon alkylation with the cyclobutyl group, the numbering changes based on IUPAC priority rules:

-

Alkylation Site: The reaction occurs preferentially at the less sterically hindered nitrogen (N4 of the starting material).

-

Priority Assignment: The substituted nitrogen is assigned position 1 .

-

Result: The methyl group, originally at position 2 relative to the unsubstituted nitrogen, is now at position 3 relative to the new N1-cyclobutyl group.

Synthetic Pathways: The Origin of Difference

The chirality of the final product is established by the starting material. The synthesis relies on a Chiral Pool strategy, where the stereocenter is carried through from an enantiopure precursor.

Reaction Mechanism: Reductive Amination

The standard protocol involves the reductive amination of enantiopure 2-methylpiperazine with cyclobutanone using a reducing agent like Sodium Triacetoxyborohydride (STAB).

Key Synthetic Insight:

-

Regioselectivity: The N1 nitrogen in 2-methylpiperazine is sterically hindered by the adjacent methyl group (alpha-substitution). The N4 nitrogen is unhindered. Therefore, the cyclobutyl group attaches almost exclusively to N4.

-

Stereoretention: The reaction conditions (mild reducing agent, ambient temperature) do not affect the chiral center at C2/C3. Therefore, (R)-2-methylpiperazine yields (R)-1-cyclobutyl-3-methylpiperazine.

Visualization: Synthetic Flow & Logic

Figure 1: Parallel synthetic pathways demonstrating the retention of chirality and regioselective alkylation.

Analytical Differentiation

Because (R) and (S) enantiomers have identical physical properties (boiling point, solubility, NMR spectra) in an achiral environment, specific techniques are required to distinguish them.

Protocol 1: Chiral HPLC (The Gold Standard)

To determine enantiomeric excess (ee%) or identify a specific batch, use Chiral High-Performance Liquid Chromatography.

-

Column: Polysaccharide-based stationary phase (e.g., Daicel Chiralpak AD-H or OD-H).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1). The amine modifier is crucial to sharpen the peak of the basic piperazine nitrogens.

-

Detection: UV at 210-220 nm.

-

Expected Result: The two enantiomers will elute at distinct retention times. (Note: Run a racemic standard first to establish the separation window).

Protocol 2: Optical Rotation (Polarimetry)

Useful for quick batch verification but less precise than HPLC.

-

Solvent: Methanol or Ethanol.

-

Concentration: 1.0 g/100 mL (c=1).

-

Differentiation:

-

One enantiomer will be Dextrorotatory (+).

-

The other will be Levorotatory (-).

-

Note: The sign (+/-) must be experimentally correlated with the absolute configuration (R/S) for this specific derivative, as the cyclobutyl group may alter the sign compared to the parent 2-methylpiperazine.

-

Pharmacological Implications[2][3][4][5][6][7]

Why does the choice of (R) vs (S) matter? In medicinal chemistry, the 3-methyl group is not just a substituent; it is a conformational lock.

The "Conformational Anchor" Effect

Piperazine rings exist predominantly in a chair conformation. To minimize steric strain (1,3-diaxial interactions), the bulky methyl group prefers the equatorial position.

-

Consequence: This locks the ring into a specific chair conformer.

-

Differentiation: The (R) and (S) enantiomers lock the ring into mirror-image chair conformations. This dramatically alters the vector of the N1-Cyclobutyl group and the N4-lone pair.

Receptor Binding (H3 & Sigma Receptors)

In GPCRs like the Histamine H3 receptor:

-

Salt Bridge: The basic nitrogen (N4) often forms a salt bridge with a conserved Aspartate residue (e.g., Asp3.32).

-

Hydrophobic Pocket: The receptor often has a specific hydrophobic sub-pocket designed to accommodate small alkyl groups.

-

Scenario A (Matched): The (R)-methyl group projects directly into this hydrophobic pocket, increasing binding affinity (Potency boost).

-

Scenario B (Mismatched): The (S)-methyl group projects into a sterically crowded region or towards the solvent, causing a steric clash or loss of entropy (Potency loss).

-

Visualization: Pharmacophore Interaction

Figure 2: Mechanistic model showing how the C3-methyl stereochemistry dictates receptor compatibility.

References

-

Chemical Identity & CAS Data

- Source: AK Scientific & ChemSrc D

- Entry: (R)-1-Cyclobutyl-3-methylpiperazine dihydrochloride (CAS: 1327162-37-7).

-

URL:

-

Piperazine Scaffold in Medicinal Chemistry

- Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- Source: National Institutes of Health (NIH) / PubMed.

-

URL:

-

H3 Receptor Antagonist SAR (Structure-Activity Relationship)

-

Sigma Receptor Ligand Design

-

Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[4]

- Source: ACS Chemical Neuroscience.

-

URL:

-

Sources

- 1. CN103140481A - å å«ç¯ä¸åºé °èºè¡çç©çåºä½å½¢å¼ - Google Patents [patents.google.com]

- 2. Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Solubility Profiling of (R)-1-Cyclobutyl-3-methylpiperazine: A Technical Guide

The following technical guide details the solubility profile of (R)-1-Cyclobutyl-3-methylpiperazine , synthesizing physicochemical principles with experimental protocols.

Executive Summary & Physicochemical "Fingerprint"

(R)-1-Cyclobutyl-3-methylpiperazine is a chiral, amphiphilic building block commonly used as an intermediate in the synthesis of GPCR antagonists (e.g., Histamine H3, Dopamine D3). Its solubility behavior is governed by the interplay between its lipophilic cyclobutyl tail and its ionizable piperazine core.

Unlike simple aliphatic amines, this molecule exhibits a "Switchable Solubility" profile driven by pH. Understanding this duality is critical for extraction efficiency during synthesis and bioavailability during formulation.

Physicochemical Profile (Predicted)

| Property | Value (Approx.)[1][2][3] | Implication for Solubility |

| Molecular Formula | Moderate Carbon/Heteroatom ratio (4.5:1). | |

| Molecular Weight | 154.25 g/mol | Low MW facilitates dissolution but high lattice energy can impede it. |

| pKa (Basic N4) | ~9.6 – 9.8 | Highly basic; protonated at physiological pH (7.4). |

| pKa (Tertiary N1) | ~5.2 – 5.4 | Weakly basic; protonated only in strong acid. |

| LogP (Free Base) | ~1.1 – 1.4 | Moderately lipophilic. Permeable but requires cosolvents. |

| LogD (pH 7.4) | ~ -1.5 | Highly water-soluble as a cation at neutral pH. |

Solubility in Water vs. Organic Solvents[2][4][5][6]

The solubility of (R)-1-Cyclobutyl-3-methylpiperazine is not a static value; it is a dynamic equilibrium dependent on the protonation state of the piperazine nitrogens.

A. Aqueous Solubility (The pH Dependency)

In water, the molecule behaves as a surfactant-like cation.

-

Acidic Media (pH < 4): Both nitrogens are protonated (

, -

Neutral Media (pH 6–8): The secondary amine (N4) is protonated. The molecule is a mono-cation. Solubility remains high, typically >10 mg/mL .

-

Basic Media (pH > 10): The molecule exists as the Free Base . The lipophilic cyclobutyl and methyl groups dominate. Aqueous solubility drops drastically (often <1 mg/mL ), causing the oil to "crash out" or form an emulsion.

B. Organic Solvent Solubility (The Polarity Match)

In organic solvents, the free base form is the target species.

-

Chlorinated Solvents (DCM, Chloroform): Excellent. The best choice for extraction. The lipophilic cyclobutyl group interacts favorably with the non-polar solvent, while the amines engage in weak H-bonding.

-

Alcohols (Methanol, Ethanol): Good to Excellent. Soluble due to hydrogen bonding capabilities. Useful for crystallization but poor for extraction from water (miscible).

-

Ethers (THF, Diethyl Ether): Moderate. Soluble, but less so than in DCM. Diethyl ether is often used to precipitate the salt form of the amine.

-

Alkanes (Hexane, Heptane): Poor. The polar piperazine core resists dissolution in strictly non-polar hydrocarbons, often leading to oiling out.

Experimental Protocols

Protocol A: pH-Solubility Profile Determination (Shake-Flask Method)

Use this protocol to determine the exact aqueous solubility limit for formulation.

Reagents: Citrate buffer (pH 3), Phosphate buffer (pH 7.4), Borate buffer (pH 10), HPLC-grade Acetonitrile.

-

Preparation: Weigh 10 mg of (R)-1-Cyclobutyl-3-methylpiperazine (free base) into three separate 4 mL glass vials.

-

Addition: Add 1.0 mL of the respective buffer to each vial.

-

Equilibration:

-

Cap tightly and place on an orbital shaker at 37°C for 24 hours.

-

Critical Step: If the solid dissolves completely, add more compound until a visible precipitate remains (saturation).

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.

-

Quantification:

-

Remove supernatant and dilute 100x with Mobile Phase (Acetonitrile:Water 50:50).

-

Analyze via HPLC-UV (210 nm) or LC-MS against a standard curve.

-

Protocol B: Partition Coefficient (LogD) Measurement

Use this to validate lipophilicity for drug design.

-

System: Octanol (organic phase) and Phosphate Buffer pH 7.4 (aqueous phase).

-

Saturation: Pre-saturate Octanol with buffer and Buffer with octanol for 24 hours.

-

Mixing: Dissolve 1 mg of compound in 1 mL of pre-saturated Octanol. Add 1 mL of pre-saturated Buffer.

-

Extraction: Vortex vigorously for 5 minutes; centrifuge to separate phases.

-

Analysis: Analyze both phases via HPLC.

-

Calculation:

-

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection during the extraction and purification of this molecule.

Caption: Logical workflow for isolating (R)-1-Cyclobutyl-3-methylpiperazine based on pH-dependent solubility switches.

Comparative Solubility Data Table

| Solvent Category | Specific Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Usage Recommendation |

| Aqueous | Water (pH 7) | Moderate (>5 mg/mL) | Very High (>100 mg/mL) | Formulation vehicle (as salt). |

| Chlorinated | Dichloromethane (DCM) | High (>50 mg/mL) | Insoluble | Primary extraction solvent. |

| Esters | Ethyl Acetate | Moderate | Insoluble | Washing impurities. |

| Alcohols | Methanol / Ethanol | High | High | Recrystallization solvent. |

| Ethers | Diethyl Ether / MTBE | Low / Moderate | Insoluble | Precipitating the salt form. |

| Hydrocarbons | Hexane / Heptane | Very Low | Insoluble | Removing non-polar grease. |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperazine Derivatives. Retrieved from [Link]

- Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/LogP methodologies).

-

Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties And Functionality. Chemical Research in Toxicology. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Modular Synthesis of Piperazine-Based Histamine H3 Receptor Antagonists

Introduction & Pharmacological Context

The Histamine H3 receptor (H3R) acts as a presynaptic autoreceptor and heteroreceptor in the central nervous system.[1][2] Unlike H1 and H2 receptors, H3R exhibits high constitutive activity, meaning it signals basally even in the absence of histamine. Consequently, drug discovery efforts focus on inverse agonists (which reduce basal activity) and antagonists to enhance the release of histamine, acetylcholine, dopamine, and norepinephrine.

These agents are critical in treating cognitive disorders, including narcolepsy (e.g., Pitolisant), Alzheimer’s disease, ADHD, and schizophrenia.

The Piperazine "Privileged Scaffold"

Piperazine is the linker of choice for H3R ligands due to three specific properties:

-

Basicity (pKa ~9.8): The secondary/tertiary amines provide the essential positive charge at physiological pH to interact with Aspartate 114 (Asp 3.32) in the receptor's transmembrane domain 3.

-

Conformational Rigidity: It reduces the entropic penalty of binding compared to flexible alkyl chains.

-

Vectorial Functionalization: The 1,4-substitution pattern allows precise separation of the "Polar Warhead" (interacting with Glu206 or similar residues) from the "Lipophilic Tail" (occupying the hydrophobic pocket).

Structural Design & Retrosynthetic Logic

To synthesize high-affinity H3R antagonists (e.g., analogs of ABT-239 or JNJ-5207852), we utilize a modular "Left-Right" synthetic strategy.

The General Pharmacophore

-

Region A (Lipophilic Tail): Often a biaryl, benzofuran, or bulky alkyl group.

-

Region C (Polar Head): A non-imidazole moiety (e.g., pyrrolidine, amide, or ether) to avoid CYP450 inhibition issues associated with early imidazole-based ligands.

DOT Diagram: Pharmacophore & Binding Mode

The following diagram illustrates the structural logic guiding the synthesis.

Caption: Pharmacophore model showing the critical salt bridge between the piperazine nitrogen and Asp 3.32, guiding the synthetic modularity.

Detailed Synthetic Protocols

This guide details a Convergent Synthesis approach. We will synthesize a representative "Biaryl-Piperazine-Alkyl-Amine" scaffold, a structural class exhibiting nanomolar affinity.

Reagent Selection Guide

| Component | Recommended Reagent | Rationale |

| Piperazine Source | N-Boc-Piperazine | Prevents polymerization (dimerization) and ensures regio-control. |

| Aryl Coupling | Pd₂(dba)₃ / Xantphos | Buchwald-Hartwig amination is superior to S_NAr for electron-rich aryl halides. |

| Base | NaOtBu or Cs₂CO₃ | Strong bases required for Pd-catalysis; Cs₂CO₃ for standard alkylation. |

| Reductive Agent | NaBH(OAc)₃ (STAB) | Milder than NaBH₃CN; avoids toxic cyanide byproducts; tolerates ketones/aldehydes well. |

Protocol A: Construction of the Lipophilic Core (Buchwald-Hartwig Amination)

Objective: Attach the piperazine ring to the lipophilic aryl halide (e.g., 4-bromo-4'-methoxybiphenyl).

Materials:

-

Aryl Bromide (1.0 equiv)

-

N-Boc-Piperazine (1.2 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

Xantphos (4 mol%)

-

NaOtBu (1.5 equiv)[5]

-

Toluene (Anhydrous, degassed)

Procedure:

-

Setup: In a glovebox or under active Argon flow, charge a flame-dried Schlenk flask with Pd₂(dba)₃, Xantphos, and NaOtBu.

-

Addition: Add the Aryl Bromide and N-Boc-Piperazine.

-

Solvation: Add anhydrous Toluene (0.2 M concentration relative to aryl halide).

-

Reaction: Seal the flask and heat to 100°C for 12–16 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The starting aryl bromide spot should disappear.

-

-

Workup: Cool to room temperature (RT). Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black.

-

Purification: Concentrate filtrate and purify via Flash Column Chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Yield Target: >85%.[6]

-

Protocol B: Deprotection of the Boc Group

Objective: Expose the secondary amine for the final coupling.

Procedure:

-

Dissolve the N-Boc-aryl-piperazine (from Protocol A) in Dichloromethane (DCM) (0.1 M).

-

Add Trifluoroacetic acid (TFA) (10–20 equiv) dropwise at 0°C.

-

Stir at RT for 2–4 hours.

-

Critical Step (Free Basing): Concentrate the mixture to remove excess TFA. Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is pH ~9.

-

Note: Failure to free-base will inhibit the subsequent reductive amination.

-

-

Dry organic layer over Na₂SO₄, filter, and concentrate.[5]

Protocol C: Attachment of the Polar Warhead (Reductive Amination)

Objective: Couple the free piperazine amine with an aldehyde-containing polar fragment (e.g., pyrrolidine-linked aldehyde).

Materials:

-

Aryl-Piperazine (Free base from Protocol B) (1.0 equiv)[3][7]

-

Target Aldehyde (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (catalytic, 1 drop)

-

DCM or DCE (1,2-Dichloroethane)

Procedure:

-

Imine Formation: Dissolve the Aryl-Piperazine and Target Aldehyde in DCE (0.1 M). Add catalytic Acetic Acid. Stir for 30–60 minutes at RT.[5]

-

Reduction: Add STAB in one portion.

-

Reaction: Stir at RT for 4–12 hours under Nitrogen.

-

Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

-

Extraction: Extract with DCM (3x). Wash combined organics with Brine.

-

Purification: Flash Chromatography (DCM:MeOH:NH₄OH, typically 95:5:0.5).

-

Note: The ammonia is crucial to prevent the basic product from streaking on the silica.

-

Workflow Visualization

The following diagram summarizes the integrated synthetic pathway.

Caption: Convergent synthetic workflow utilizing N-Boc-piperazine to ensure regioselectivity and high yield.

Validation & Troubleshooting

Analytical Characterization

To validate the synthesis, ensure the following NMR signatures are present:

-

Piperazine Ring: Two distinct triplets (or broad multiplets) in the 2.5–3.5 ppm range.

-

Benzylic/Alkyl Linker: If using reductive amination, look for the new methylene signal (singlet or triplet) around 2.3–2.6 ppm adjacent to the piperazine nitrogen.

-

Mass Spec: ESI+ mode usually shows a strong [M+H]+ peak.

Troubleshooting Common Issues

| Issue | Probable Cause | Solution |

| Low Yield in Step 1 | Catalyst poisoning or wet solvent. | Ensure Toluene is anhydrous; sparge with Argon for 15 mins. Use fresh NaOtBu. |

| Dimerization | Piperazine acting as a bridge between two Aryl halides. | This is avoided by using N-Boc-Piperazine (mono-protected) as specified. |

| Incomplete Step 3 | Imine formation is slow. | Add molecular sieves (4Å) during the imine formation step (before adding STAB). |

| Streaking on Column | Product interaction with acidic silica. | Pre-wash the column with 1% Triethylamine or add 1% NH₄OH to the eluent. |

References

-

Cowart, M. D., et al. (2004). Rotationally Constrained 2,4-Disubstituted Furan Derivatives as Potent Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry.

-

Lazewska, D., & Kiec-Kononowicz, K. (2010). Non-imidazole histamine H3 receptor antagonists: From screening to clinical trials. Expert Opinion on Therapeutic Patents.

-

BenchChem Application Notes. (2025). Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.[5]

-

Stark, H. (2003). Recent advances in histamine H3 receptor antagonists.[2][9] Expert Opinion on Therapeutic Patents.

-

Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders.[2] Drug Discovery Today.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Histamine H3 receptor antagonists with peptidomimetic (keto)piperazine structures to inhibit Aβ oligomerisation - PubMed [pubmed.ncbi.nlm.nih.gov]

Scalable synthesis route for (R)-1-Cyclobutyl-3-methylpiperazine

An Application Note and Protocol for the Scalable Synthesis of (R)-1-Cyclobutyl-3-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Cyclobutyl-3-methylpiperazine is a chiral substituted piperazine that serves as a valuable building block in medicinal chemistry. Its structural motif is found in various pharmacologically active compounds, making a scalable and efficient synthesis route crucial for drug discovery and development programs. This document provides a detailed application note and protocol for the scalable synthesis of (R)-1-Cyclobutyl-3-methylpiperazine, focusing on a robust and industrially viable methodology. The proposed synthesis leverages a direct reductive amination strategy, a key transformation in modern organic synthesis known for its efficiency and environmental compatibility.[1]

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs targeting diverse therapeutic areas.[2] The introduction of chirality and specific N-substituents can significantly influence the pharmacological profile, including potency, selectivity, and pharmacokinetic properties of these molecules. (R)-1-Cyclobutyl-3-methylpiperazine, with its defined stereocenter at the 3-position and a cyclobutyl group at the 1-position, presents a unique three-dimensional structure that is of great interest for the development of novel therapeutics, particularly for central nervous system disorders.[3]

The development of a scalable synthetic route is paramount for the timely and cost-effective production of this key intermediate. Traditional multi-step syntheses involving protection-deprotection sequences can be time-consuming and generate significant waste.[4] This application note details a more direct approach centered on the reductive amination of a chiral piperazine precursor.

Synthetic Strategy: A Rationale

The chosen synthetic strategy focuses on the direct N-alkylation of (R)-2-methylpiperazine with cyclobutanone via reductive amination. This approach is advantageous for its atom economy and operational simplicity, which are critical for scalability.

Key Considerations for Scalability:

-

Starting Material Availability: The synthesis commences with (R)-2-methylpiperazine, a chiral building block that can be sourced commercially or synthesized from the chiral pool, such as from (R)-alanine.[5][6]

-

Reaction Efficiency: Reductive amination is a high-yielding and versatile reaction for C-N bond formation.[1]

-

Process Safety and Sustainability: The use of catalytic hydrogenation in a continuous-flow setup for the reductive amination step is highlighted as a safer and more environmentally friendly alternative to stoichiometric hydride reagents like sodium borohydride derivatives.[1] Continuous-flow processing also allows for better control over reaction parameters and facilitates scale-up.[1]

Visualizing the Synthetic Workflow

Figure 1: Scalable synthesis workflow for (R)-1-Cyclobutyl-3-methylpiperazine.

Experimental Protocol: Reductive Amination

This protocol describes the direct reductive amination of (R)-2-methylpiperazine with cyclobutanone using catalytic hydrogenation.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier |

| (R)-2-methylpiperazine | 100.16 | >98% | Commercially Available |

| Cyclobutanone | 70.09 | >98% | Commercially Available |

| Palladium on Carbon (10 wt%) | N/A | Commercially Available | |

| Methanol (MeOH) | 32.04 | Anhydrous | Commercially Available |

| Hydrogen (H₂) | 2.02 | High Purity | Gas Cylinder |

| Celite® | N/A | Commercially Available | |

| Anhydrous Sodium Sulfate | 142.04 | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup: To a stirred solution of (R)-2-methylpiperazine (1.0 eq) in methanol (5-10 volumes), add cyclobutanone (1.1 eq).

-

Catalyst Addition: Carefully add 10 wt% palladium on carbon (1-5 mol% Pd).

-

Hydrogenation: The reaction mixture is then subjected to hydrogenation. For laboratory scale, this can be done in a Parr shaker apparatus under a hydrogen atmosphere (50-100 psi). For a scalable process, a continuous-flow hydrogenation reactor is recommended.[1] The reaction is typically run at room temperature until the consumption of hydrogen ceases or reaction completion is confirmed by an appropriate analytical method (e.g., GC-MS or LC-MS).

-

Work-up: a. Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with methanol. b. The combined filtrate is concentrated under reduced pressure to remove the solvent. c. The resulting residue is dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with brine. d. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

Purification: The crude (R)-1-Cyclobutyl-3-methylpiperazine can be purified by vacuum distillation or by salt formation and recrystallization to afford the final product with high purity.[7]

Data Summary

| Step | Product | Yield (Typical) | Purity (Typical) | Analytical Method |

| Reductive Amination | (R)-1-Cyclobutyl-3-methylpiperazine | 85-95% | >98% (after purification) | GC-MS, ¹H NMR, Chiral HPLC |

Expert Insights and Causality

-

Choice of Reducing Agent: While chemical reducing agents like sodium triacetoxyborohydride are effective, catalytic hydrogenation is preferred for large-scale synthesis due to its lower cost, higher atom economy, and the generation of water as the only byproduct.[1]

-

Control of Selectivity: In the direct reductive amination of a disubstituted piperazine, there is a potential for dialkylation. However, by using a slight excess of cyclobutanone and carefully monitoring the reaction, mono-alkylation can be favored. The steric hindrance provided by the methyl group at the 3-position also helps in directing the alkylation to the less hindered nitrogen.

-

Purification Strategy: The basic nature of the piperazine product allows for purification via acid-base extraction. Formation of a crystalline salt, such as the hydrochloride or tartrate, can be an effective method for achieving high purity on a large scale.[7]

Alternative Synthetic Route: A Protecting Group Strategy

For applications requiring exceptionally high purity and to avoid any potential for dialkylation, a protecting group strategy can be employed.

Figure 2: Alternative synthesis using a Boc-protecting group strategy.

This route involves the initial protection of one of the piperazine nitrogens with a tert-butoxycarbonyl (Boc) group, followed by reductive amination and subsequent deprotection. While this adds two steps to the synthesis, it ensures mono-alkylation and can simplify purification of the intermediates.[4]

Conclusion

The presented scalable synthesis route for (R)-1-Cyclobutyl-3-methylpiperazine via direct reductive amination offers an efficient and industrially applicable method for the production of this important chiral building block. The protocol is robust, high-yielding, and can be adapted to continuous-flow manufacturing for enhanced safety and scalability. The choice between the direct approach and a protecting group strategy will depend on the specific purity requirements and economic considerations of the project.

References

- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing).

- Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Synthesis 2012, 44, 2469–2473.

- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing).

- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - MDPI.

- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central.

- The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines.

- Asymmetric Synthesis of Chiral Piperazines. Synfacts, 2007(11), 1136–1136.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- Intramolecular reductive amination for the preparation of piperazines. ResearchGate.

- Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC.

- Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N - PMC.

- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC.

- Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.

- Purification of piperazine - Google Patents.

- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH.

- Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF - ResearchGate.

- Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem.

- Chiral Separations: Methods and Protocols.

- Method for the preparation of piperazine and its derivatives - Google Patents.

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI.

- Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC - NIH.

- (S)-1-Boc-3-methylpiperazine = 98 147081-29-6 - Sigma-Aldrich.

- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals.

- 1-Methylpiperazine: synthesis, applications and safety - ChemicalBook.

- Preparation method of 1-methyl piperazine - Google Patents.

- (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811 - PubChem.

- (S)-1-Boc-3-methylpiperazine synthesis - ChemicalBook.

- (R)-1-Boc-3-methylpiperazine - Chem-Impex.

- Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine | Request PDF - ResearchGate.

- (S)-1-Boc-3-methylpiperazine = 98 147081-29-6 - Sigma-Aldrich.

- 1-Cyclobutyl-3-methylcyclopentane | C10H18 | CID 123860354 - PubChem.

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

Troubleshooting & Optimization

Improving yield of (R)-1-Cyclobutyl-3-methylpiperazine synthesis

To: Chemical Process Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization Guide: Synthesis of (R)-1-Cyclobutyl-3-methylpiperazine

Executive Summary & Molecule Profile

Target Molecule: (R)-1-Cyclobutyl-3-methylpiperazine Core Challenge: Achieving high regioselectivity for the N4-position of the starting material while suppressing bis-alkylation. Critical Insight: The nomenclature implies a re-numbering of the ring. The starting material, (R)-2-methylpiperazine , possesses two nucleophilic nitrogens. The N1 position is sterically hindered by the adjacent methyl group. The N4 position is unhindered.

-

Target Product: Alkylation at the unhindered N4 position (which becomes N1 in the product nomenclature: 1-cyclobutyl-3-methylpiperazine).

-

Impurity A (Regioisomer): Alkylation at the hindered N1 position (yields 1-cyclobutyl-2-methylpiperazine).

-

Impurity B (Over-reaction): Alkylation at both nitrogens (1,4-dicyclobutyl-2-methylpiperazine).

This guide details the Reductive Amination protocol, which offers the highest yield and selectivity profile compared to direct alkylation with cyclobutyl halides.

Reaction Pathway & Logic (Visualization)

The following diagram illustrates the competitive pathways. To maximize yield, we must drive the "Green Path" and suppress the "Red Paths."

Figure 1: Reaction network showing the kinetic favorability of N4-alkylation vs. the thermodynamic risks of over-alkylation.

Optimized Experimental Protocol

Method: Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1] Why STAB? Unlike NaBH₃CN (toxic) or NaBH₄ (too aggressive, reduces ketone to alcohol), STAB allows for "one-pot" reductive amination with excellent functional group tolerance and does not require anhydrous conditions [1][2].

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Note |

| (R)-2-Methylpiperazine | 2.0 - 3.0 | Substrate | CRITICAL: Excess is required to statistically prevent bis-alkylation. Unreacted SM is easily recovered. |

| Cyclobutanone | 1.0 | Electrophile | Limiting reagent to ensure full consumption. |

| NaBH(OAc)₃ (STAB) | 1.4 - 1.5 | Reductant | Add in portions to prevent exotherms. |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Maintains pH ~5-6 to facilitate iminium ion formation. |

| Dichloromethane (DCM) | Solvent | Medium | 1,2-Dichloroethane (DCE) is an alternative but DCM is easier to remove. |

Step-by-Step Procedure

-

Imine Formation (Pre-complexation):

-

Dissolve (R)-2-methylpiperazine (3.0 equiv) in DCM (10 mL/g).

-

Add Acetic Acid (1.5 equiv) and stir for 10 minutes at Room Temperature (RT).

-

Add Cyclobutanone (1.0 equiv) dropwise.

-

Checkpoint: Stir for 30–60 minutes. This allows the equilibrium to favor the iminium species at the unhindered Nitrogen before reduction begins.

-

-

Reduction:

-

Cool the mixture to 0°C .

-

Add STAB (1.5 equiv) in 3–4 portions over 20 minutes.

-

Allow the reaction to warm to RT and stir for 12–16 hours.

-

Monitoring: Check via LC-MS. Look for disappearance of Cyclobutanone (m/z 70) and appearance of Product (m/z ~154).

-

-

Quench & Workup (pH Swing Extraction):

-

Quench: Add saturated aqueous NaHCO₃ slowly until gas evolution ceases.

-

Basify: Adjust pH to >12 using 1N NaOH. (Crucial to deprotonate the piperazine nitrogens for extraction).

-

Extraction: Extract with DCM (3x).

-

Wash: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

The crude residue contains the Product, excess Starting Material (SM), and trace Bis-alkylated impurity.

-

Distillation: If scale allows (>10g), fractional distillation is effective due to boiling point differences.

-

Column Chromatography: Use DCM:MeOH:NH₄OH (90:9:1). The excess SM is very polar and will elute last or stay on the column.

-

Troubleshooting Guide

Module A: Low Yield / Incomplete Conversion

| Symptom | Diagnosis | Corrective Action |

| Stalled Reaction (SM remains, Ketone gone) | Cyclobutanone was reduced to Cyclobutanol instead of reacting with amine. | Protocol Violation: You likely added STAB too quickly or before the imine formed. Fix: Ensure 1h pre-stir of Amine + Ketone + Acid before adding STAB. |

| Low Mass Balance | Product lost in aqueous phase during workup. | pH Error: Piperazines are highly water-soluble at neutral pH. Fix: Ensure aqueous layer is pH >12 before extraction. Use "salting out" (saturate with NaCl) to push product into organic phase. |

Module B: Impurity Control

| Symptom | Diagnosis | Corrective Action |

| High Bis-Alkylation (>10%) | Ratio of Amine:Ketone is too low. | Stoichiometry Adjustment: Increase (R)-2-methylpiperazine to 3.0 or 4.0 equivalents. The cost of SM is usually lower than the cost of separating the bis-impurity. |

| Wrong Regioisomer (1-cyclobutyl-2-methyl...) | Reaction temperature too high or lack of steric control. | Thermodynamic Control: Keep reaction at 0°C for longer. Ensure bulky reducing agent (STAB) is used, not NaBH₄, as STAB is more sensitive to steric hindrance, favoring the unhindered N4 [3]. |

Frequently Asked Questions (FAQ)

Q1: Can I use (R)-1-Boc-3-methylpiperazine as a starting material to guarantee regioselectivity?

-

Answer: No, that would likely be counter-productive for this specific target.

-

Commercially available (R)-1-Boc-3-methylpiperazine has the Boc group on the unhindered nitrogen (N4 of the original skeleton) [4].

-

If you use this, the only available site is the hindered N1. You would synthesize the wrong regioisomer (1-cyclobutyl-2-methylpiperazine) after deprotection.

-

Correct Strategy: Use the free base (R)-2-methylpiperazine and rely on the natural steric difference between N1 and N4.

-

Q2: Why is the product named "3-methyl" if I start with "2-methyl"?

-

Answer: This is a nomenclature artifact.

-

Starting Material: 2-methylpiperazine .[2] (Numbering starts at N, methyl is at 2).

-

Product: The nitrogen bearing the cyclobutyl group takes priority as position 1.

-

Since the reaction occurs at the distal nitrogen (originally N4), that nitrogen becomes N1. The methyl group, originally at position 2 relative to the other nitrogen, is now at position 3 relative to the new N1.

-

Verification: (R)-1-Cyclobutyl-3-methylpiperazine = N4-alkylated product.

-

Q3: Can I use Cyclobutyl bromide instead of Cyclobutanone?

-

Answer: Not recommended. Cyclobutyl halides are notoriously unreactive toward S_N2 substitution due to ring strain and steric hindrance (the "puckered" ring). They also undergo elimination side reactions. Reductive amination is significantly higher yielding for cyclobutyl groups.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

BenchChem Technical Support. (2025). "Optimizing reaction conditions for the N-alkylation of piperazine." BenchChem Knowledge Base. 1

-

ResearchGate Discussion. (2013). "Best conditions to perform monoalkylation in piperazine." ResearchGate Community Forum. 3

-

PubChem Compound Summary. (2025). "(R)-1-Boc-3-methylpiperazine."[4][5] National Center for Biotechnology Information. 4

Sources

Technical Support Center: Purification of (R)-1-Cyclobutyl-3-methylpiperazine Free Base

Welcome to the technical support center for the purification of (R)-1-Cyclobutyl-3-methylpiperazine free base. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing (R)-1-Cyclobutyl-3-methylpiperazine?

A1: The impurity profile can vary significantly based on the synthetic route. However, common impurities often include:

-

Starting materials: Unreacted precursors from the synthesis.

-

Diastereomers: If the synthesis is not perfectly stereoselective, the (S)-enantiomer or other diastereomers may be present.

-

N-Oxides: Oxidation of the tertiary amine can occur, especially with improper handling or storage.

-

Ring-opened byproducts: Under harsh acidic or basic conditions, the piperazine ring can degrade.

-

Residual solvents: Solvents used in the synthesis or workup, such as toluene, ethanol, or ethyl acetate.

-

Degradation products: Improper storage or high temperatures can lead to the formation of degradation products like N-formylpiperazine.[1]

Q2: My final product is an oil, but I've seen reports of it being a solid. Why is this?

A2: (R)-1-Cyclobutyl-3-methylpiperazine free base can exist as either a low-melting solid or a viscous oil at room temperature, often depending on the purity. The presence of even small amounts of impurities can lower the melting point, causing it to appear as an oil. For instance, the related compound (R)-1-Boc-3-methylpiperazine has a reported melting point of 40-45 °C.[2] The free base would be expected to have a different, but likely also low, melting point. If a solid form is desired, further purification is necessary.

Q3: Which purification method is generally the most effective for achieving high purity of (R)-1-Cyclobutyl-3-methylpiperazine free base?

A3: The most suitable purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.

-

Fractional Distillation: Best for large-scale purification to remove impurities with significantly different boiling points.[1]

-

Column Chromatography: Offers high-resolution separation of structurally similar impurities and is suitable for smaller scales.

-

Crystallization via Salt Formation: This is a highly effective method for achieving very high purity by forming a crystalline salt (e.g., hydrochloride, diacetate), which can then be recrystallized and the free base regenerated.[1][3]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Purity After Distillation | Impurities have boiling points close to the product. Azeotrope formation. | Consider vacuum distillation to lower boiling points and potentially break azeotropes. If co-boiling impurities persist, switch to an alternative method like column chromatography or crystallization. |

| Poor Separation in Column Chromatography | Incorrect solvent system (polarity too high or too low). Tailing of the amine on silica gel. | Solvent System Optimization: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexane with triethylamine) to find the optimal mobile phase. Reduce Tailing: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent to suppress the interaction of the basic piperazine with the acidic silica gel. |

| Difficulty in Forming a Crystalline Salt | Incorrect solvent for crystallization. Presence of oils or other impurities inhibiting crystal lattice formation. | Solvent Screening: Experiment with a range of solvents and anti-solvents. For example, dissolve the salt in a minimal amount of a polar solvent (e.g., ethanol, methanol) and slowly add a non-polar anti-solvent (e.g., diethyl ether, hexane) until turbidity is observed, then allow it to slowly crystallize. Initial Purification: If the crude product is very oily, consider a quick purification by silica gel plug filtration before attempting salt formation. |

| Product Degradation During Purification | Exposure to high temperatures for extended periods during distillation. Use of strongly acidic or basic conditions. | Distillation: Use vacuum distillation to reduce the required temperature. Ensure the residence time in the heating mantle is minimized.[4][5] General Handling: Avoid prolonged exposure to strong acids or bases. Piperazine and its derivatives can absorb carbon dioxide from the air, so handle and store under an inert atmosphere (e.g., nitrogen, argon) when possible.[6] |

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is ideal for small to medium-scale purification (mg to grams) and for removing closely related impurities.

Step-by-Step Methodology:

-

Slurry Preparation: Dissolve the crude (R)-1-Cyclobutyl-3-methylpiperazine in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution to create a slurry.

-

Solvent Removal: Remove the solvent from the slurry under reduced pressure until a free-flowing powder is obtained. This dry-loading method generally results in better separation.

-

Column Packing: Prepare a silica gel column using a suitable eluent system, for example, a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine. The triethylamine is crucial to prevent peak tailing.

-

Loading: Carefully load the silica-adsorbed product onto the top of the packed column.

-

Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation using TLC.

-

Fraction Analysis: Analyze the collected fractions by TLC, staining with a suitable agent like potassium permanganate or ninhydrin.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.

Protocol 2: Purification via Diacetate Salt Formation and Recrystallization

This method is excellent for achieving high purity and for obtaining a solid, crystalline product.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude (R)-1-Cyclobutyl-3-methylpiperazine in acetone. The amount of acetone should be sufficient to fully dissolve the material.

-

Acid Addition: Slowly add glacial acetic acid to the acetone solution. The amount of acetic acid should be at least stoichiometric to form the diacetate salt.[3]

-

Precipitation: The piperazine diacetate salt will begin to precipitate as a crystalline solid. Stir the mixture and cool it to between 10-30°C to ensure complete precipitation.[1]

-

Isolation: Separate the precipitated salt from the liquid by filtration.

-

Washing: Wash the collected precipitate with cold acetone to remove any remaining soluble impurities.[1]

-

Recrystallization (Optional but Recommended): For even higher purity, dissolve the diacetate salt in a minimal amount of a hot solvent like ethanol and allow it to cool slowly to recrystallize. Filter the purified crystals.

-

Regeneration of Free Base:

-

Dissolve the purified piperazine diacetate salt in water.

-

Basify the aqueous solution to a pH > 12 with a strong base like sodium hydroxide.

-

Extract the free base into an organic solvent such as dichloromethane or ethyl acetate.

-

Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the pure (R)-1-Cyclobutyl-3-methylpiperazine free base.

-

Visualizing the Purification Workflow

Below is a diagram illustrating the decision-making process for selecting a purification method.

Caption: Decision tree for selecting a purification method.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2756811, (R)-1-Boc-3-methylpiperazine. Retrieved from [Link]

-

Wikipedia. (2024). Piperazine. Retrieved from [Link]

- Google Patents. (1959). US2919275A - Purification of piperazine.

- Google Patents. (2007). JP2007051142A - Method for continuously distilling and removing piperazine from mixture of ethylenediamine and piperazine.

- Google Patents. (2007). US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

- 4. JP2007051142A - Method for continuously distilling and removing piperazine from mixture of ethylenediamine and piperazine - Google Patents [patents.google.com]

- 5. US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents [patents.google.com]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

Validation & Comparative

A Comparative Guide to the Analytical Characterization of (R)-1-Cyclobutyl-3-methylpiperazine

Introduction: The Analytical Imperative for Chiral Piperazine Derivatives

(R)-1-Cyclobutyl-3-methylpiperazine is a chiral substituted piperazine that represents a structural motif of significant interest in contemporary drug discovery. The piperazine core is a ubiquitous scaffold in medicinal chemistry, prized for its favorable pharmacokinetic properties. The introduction of chirality, as with the (R)-configuration at the 3-position, necessitates rigorous analytical methodologies to ensure stereochemical purity, which is paramount for therapeutic efficacy and safety. This guide provides an in-depth analysis of the ¹H NMR spectrum of (R)-1-Cyclobutyl-3-methylpiperazine and offers a comparative overview of alternative analytical techniques for its comprehensive characterization. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and established practices in pharmaceutical analysis.

Part 1: ¹H NMR Spectrum Analysis of (R)-1-Cyclobutyl-3-methylpiperazine